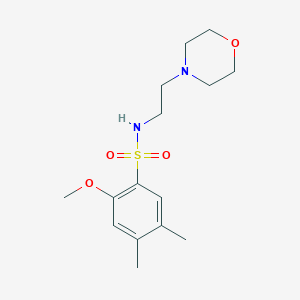

2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-12-10-14(20-3)15(11-13(12)2)22(18,19)16-4-5-17-6-8-21-9-7-17/h10-11,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYDPWWDSICDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCOCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride

The foundational step involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-morpholinoethylamine. This exothermic process typically employs a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF), with triethylamine as a base to neutralize HCl byproducts. Patent data indicate that maintaining temperatures below 25°C during reagent addition minimizes side reactions such as sulfonate ester formation.

Reaction Conditions:

Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Yields range from 85–92% with purity ≥95% by HPLC.

Alternative Pathway via Reductive Amination

A secondary route involves reductive amination of 2-methoxy-4,5-dimethylbenzenesulfonamide with morpholine-containing aldehydes. This method, adapted from analogous syntheses, uses sodium cyanoborohydride in methanol at pH 4–5 (adjusted with acetic acid). The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Optimization Notes:

-

Catalyst: 10% palladium on carbon under 3 atm H₂ pressure accelerates reduction.

-

Byproduct Mitigation: Excess aldehyde (1.5 equiv) minimizes unreacted sulfonamide.

Resolution of Enantiomeric Impurities

Chiral Salt Formation

For applications requiring enantiomeric purity, the racemic amine intermediate is resolved using D-(-)-mandelic acid. A mixture of the amine and mandelic acid in methanol/water (9.5:0.5 v/v) is heated to 65°C, yielding diastereomeric salts. The (R)-enantiomer preferentially crystallizes, achieving 98% enantiomeric excess (ee) after two recrystallizations.

Critical Parameters:

-

Solvent Ratio: Methanol dominance ensures solubility of undesired enantiomers.

-

Cooling Rate: Gradual cooling (1°C/min) enhances crystal purity.

Purification and Analytical Validation

Recrystallization Protocols

Final purification employs acetone/water mixtures (4:1 v/v) to isolate the title compound as a white crystalline solid. Patent examples demonstrate that slow evaporation at 60–70°C under reduced pressure yields particles with uniform morphology, essential for pharmaceutical formulations.

Purity Data:

| Parameter | Value | Method |

|---|---|---|

| HPLC Purity | 99.5% | C18 column, 220 nm |

| Melting Point | 170–172°C | Differential Scanning Calorimetry |

| Chiral Purity | 99.8% ee | Chiralcel OD-H column |

Scale-Up Considerations

Industrial-scale production (≥10 kg batches) necessitates modifications to laboratory protocols:

-

Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes.

-

In-Line Analytics: FTIR monitoring of sulfonyl chloride consumption ensures reaction completion.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the sulfonamide bond as the primary degradation route, with <2% decomposition over 6 months. Storage in amber glass under nitrogen atmosphere extends shelf life to 24 months .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is in the field of enzyme inhibition. Studies have indicated that this compound can effectively inhibit specific enzymes, such as carbonic anhydrase. Molecular docking studies have demonstrated favorable binding interactions with target proteins, enhancing our understanding of its mechanism of action and potential therapeutic applications .

Antimicrobial Properties

The compound has shown promising antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents. Research indicates that this compound exhibits activity against various pathogens, suggesting its potential utility in treating infections .

Pharmacokinetic Studies

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADMET) are critical for evaluating the therapeutic potential of new compounds. Studies involving this compound have utilized computational models to predict these properties, aiding in the optimization of drug design .

Structural Analogues and Comparative Studies

Research has also focused on structural analogues of this compound to explore variations in biological activity. For instance:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 5-Ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | Ethyl group instead of methyl | Antimicrobial activity |

| 2-Methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide | Pyridine ring substitution | Potential anticancer properties |

| 2-Methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide | Thiophene moiety addition | Enhanced enzyme inhibition |

These comparisons highlight how modifications to the core structure can influence biological properties and therapeutic potential .

Case Study 1: Enzyme Interaction

A study investigated the interaction between this compound and carbonic anhydrase using molecular docking techniques. The results indicated strong binding affinity and suggested that this compound could serve as a lead compound for developing new enzyme inhibitors .

Case Study 2: Antibacterial Efficacy

In vitro studies assessed the antibacterial efficacy of this compound against common bacterial strains. The findings demonstrated significant antimicrobial activity, supporting further exploration for clinical applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Structural Differences and Implications

Morpholine vs. Heterocyclic Substituents: The target compound’s morpholine group offers hydrogen-bonding capability and moderate solubility, whereas analogs with thiophene (e.g., ) or phenylmorpholino (e.g., ) groups exhibit higher lipophilicity. This could influence their distribution in biological systems (e.g., blood-brain barrier penetration). Oxazole- and pyrimidine-containing derivatives (e.g., ) introduce aromatic heterocycles, which are common in kinase inhibitors and anticancer agents due to their ability to engage in π-π stacking or hydrogen bonding with target proteins.

Impact of Molecular Weight :

- The target compound’s estimated molecular weight (~342.4) is lower than analogs like the thiophene derivative (393.54) , suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness. Higher molecular weight in analogs may reduce oral bioavailability.

Steric bulk from substituents like pyrimidinyl-piperidine might hinder binding to flat active sites but improve selectivity for specific receptors.

Biological Activity

2-Methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound notable for its structural complexity and potential biological activities. This compound features a methoxy group, two methyl groups on the benzene ring, and a morpholine moiety, which contribute to its reactivity and biological interactions. The general formula for this compound is .

The presence of the sulfonamide functional group is significant in determining the biological activity of this compound. Sulfonamides are known to exhibit a variety of biological activities, including antimicrobial properties and enzyme inhibition. The structural characteristics of this compound suggest potential interactions with various biological targets .

Enzyme Inhibition

Molecular docking studies have indicated that this compound has favorable binding affinity with carbonic anhydrases (CAs), particularly the cancer-related isoforms hCA IX and XII. These enzymes are often implicated in tumorigenesis and metastasis, making them attractive targets for cancer therapy .

Table 1: Binding Affinities of this compound with Carbonic Anhydrases

| Enzyme Type | Binding Affinity (K_i) |

|---|---|

| hCA I | 0.75 nM |

| hCA II | 0.89 nM |

| hCA IX | 89 pM |

| hCA XII | Not specified |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. This property can be attributed to its ability to inhibit bacterial enzymes critical for their survival and proliferation. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects .

Study on Enzyme Inhibition

A study conducted on the inhibitory effects of sulfonamide derivatives, including this compound, revealed significant inhibition against human carbonic anhydrases involved in cancer progression. The results showed that certain derivatives exhibited nanomolar to picomolar inhibitory concentrations, highlighting their potential as therapeutic agents .

Anticancer Activity

In vitro evaluations have indicated that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that modifications to the sulfonamide structure can enhance anticancer activity .

Table 2: Cytotoxic Effects of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | A549 | 2.41 |

| 2-Methoxy... | MCF-7 | Not specified |

Q & A

Q. What are the key synthetic strategies for preparing 2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves:

- Sulfonamide Coupling : Reacting a substituted benzenesulfonyl chloride (e.g., 2-methoxy-4,5-dimethylbenzenesulfonyl chloride) with 2-morpholin-4-ylethylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize side reactions like hydrolysis .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] at m/z 383.18) .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine substitution) influence biological activity?

Methodological Answer:

- Rational Design : Replace the morpholine group with piperazine or thiomorpholine to alter lipophilicity (logP) and hydrogen-bonding capacity (TPSA). For example:

- Morpholine : logP ~2.1, TPSA ~85 Å (enhanced solubility but reduced membrane permeability) .

- Piperazine : logP ~1.8, TPSA ~100 Å (higher solubility, potentially improved pharmacokinetics) .

- Activity Testing : Screen analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Compare IC values to correlate structure-activity relationships (SAR) .

Q. What crystallographic techniques resolve conformational flexibility in the sulfonamide-morpholine moiety?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Sample Preparation : Grow crystals via slow evaporation of a saturated DCM/hexane solution at 4°C.

- Key Findings : The morpholine ring adopts a chair conformation, with the sulfonamide group forming intramolecular hydrogen bonds (N–H···O=S, ~2.1 Å) to stabilize the structure .

- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) reveal restricted rotation around the sulfonamide C–N bond, critical for maintaining bioactive conformations .

Data Contradiction Analysis

1. Conflicting reports on synthetic yields (e.g., 67% vs. ≤50%):

- Root Cause : Variability in amine nucleophilicity due to moisture sensitivity. Use freshly distilled 2-morpholin-4-ylethylamine and rigorously anhydrous solvents to improve reproducibility .

- Mitigation : Monitor reaction progress via TLC (R ~0.4 in ethyl acetate/hexane 1:1) and quench excess sulfonyl chloride with ice-cold water to prevent overreaction .

2. Discrepancies in biological assay results (e.g., IC variability):

- Source : Differences in assay conditions (e.g., pH, ionic strength). Standardize protocols using Tris-HCl buffer (pH 7.4) and pre-equilibrate compounds at 37°C for 1 hr before testing .

Safety & Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.